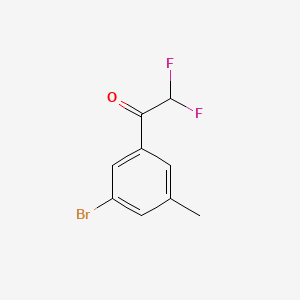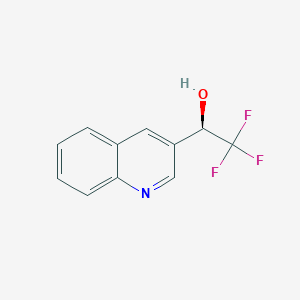
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol: is a chiral compound that features a trifluoromethyl group and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of quinoline-3-carbaldehyde with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(quinolin-3-yl)ethanone.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be exploited in the design of materials with specific functionalities, such as improved thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The quinoline moiety can also interact with various biological pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(quinolin-3-yl)ethan-1-ol: Similar structure but lacks the trifluoromethyl group.
2,2,2-trifluoro-1-(quinolin-3-yl)ethanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Quinoline-3-carbaldehyde: Precursor in the synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These features distinguish it from other similar compounds and make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H/t10-/m1/s1 |
InChI-Schlüssel |
JOIVPPLBXREBDQ-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[C@H](C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


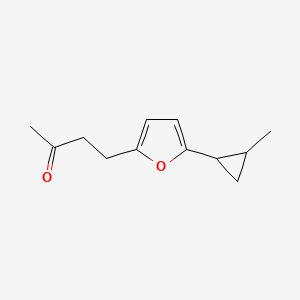
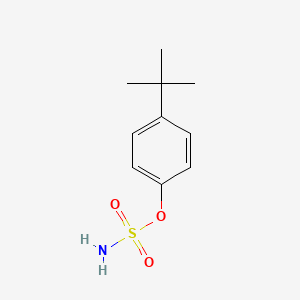
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
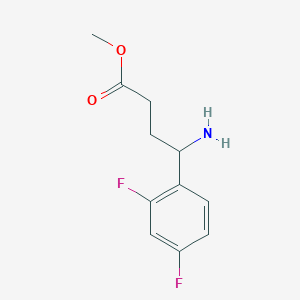
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
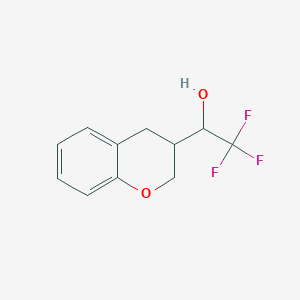
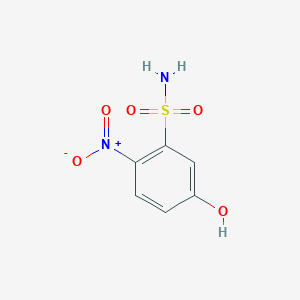
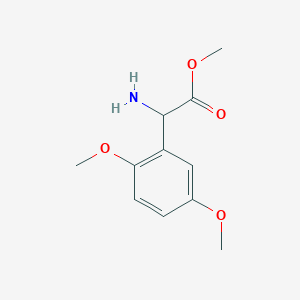
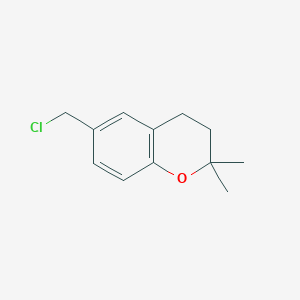
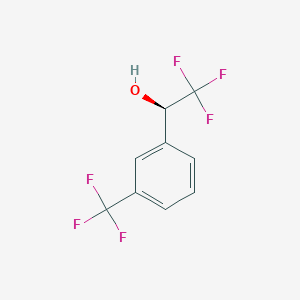
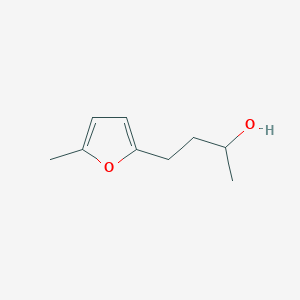
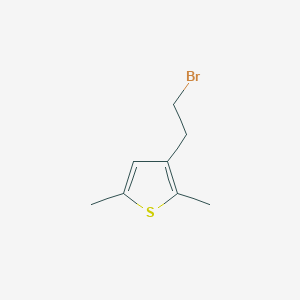
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
